

An In-depth Technical Guide to cis-epsilon-Viniferin: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-epsilon-viniferin is a naturally occurring stilbenoid, a resveratrol dimer, found in various plant sources, notably in grapes and wine. As a member of the viniferin family, it has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of **cis-epsilon-viniferin**, along with detailed experimental protocols and visualization of related biological pathways, to support ongoing research and drug development efforts.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **cis-epsilon-viniferin** are summarized below. These properties are crucial for its isolation, characterization, and formulation in various research and development applications.



Property	Value	Reference
Molecular Formula	C28H22O6	[1][2]
Molecular Weight	454.5 g/mol	[1][2]
CAS Number	62250-12-8	[2]
IUPAC Name	5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol	[1][2]
Appearance	Off-white to grayish powder	[3]
Solubility	Soluble in DMSO and methanol. Sparingly soluble in water.	[3]
Stability	Sensitive to light; can be formed from trans-epsilon-viniferin via photoisomerization upon UV irradiation.	[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of **cisepsilon-viniferin**.

UV-Visible Spectroscopy

In ethanol, **cis-epsilon-viniferin** exhibits a maximum absorbance (λmax) at 285 nm. This characteristic absorption is attributed to the electronic transitions within its stilbenoid structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of **cis-epsilon-viniferin** has been confirmed using ¹H NMR and 2D correlation spectroscopy. While detailed spectral assignments for the cis-isomer are not as abundant in the



literature as for the trans-isomer, the following provides a general overview based on available data for related compounds.

 1 H NMR (in acetone-d₆): The proton NMR spectrum of viniferin isomers typically shows signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the protons of the phenyl and resorcinol rings. The protons of the dihydrofuran ring and the ethenyl bridge appear at characteristic chemical shifts that are crucial for distinguishing between cis and trans isomers.

 13 C NMR (in acetone- d_6): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. The spectrum for ϵ -viniferin isomers will show a number of signals corresponding to the 28 carbon atoms, with chemical shifts indicative of aromatic, olefinic, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of ϵ -viniferin isomers typically displays characteristic absorption bands corresponding to various functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~3393	O-H stretching (phenolic)
~1606, 1513, 1443	C=C aromatic stretching
~832	para-disubstituted benzene C-H bending

Experimental Protocols Isolation and Purification of cis-epsilon-Viniferin from Wine

This protocol outlines a general procedure for the isolation and purification of **cis-epsilon-viniferin** from a red wine matrix.

1. Initial Fractionation:

• A red wine sample is first subjected to column chromatography for initial fractionation.



- 2. Centrifugal Partition Chromatography (CPC):
- The fractions containing stilbenoids are then further separated using CPC. This technique allows for the separation of compounds based on their partitioning between two immiscible liquid phases.
- 3. High-Performance Liquid Chromatography (HPLC) Purification:
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed for elution.
- Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at 285 nm, the λmax of cis-epsilon-viniferin.
- Fraction Collection: Fractions corresponding to the peak of cis-epsilon-viniferin are collected.
- Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).[5]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of **cis-epsilon-viniferin**.[6][7][8][9]

- 1. Reagent Preparation:
- Prepare a stock solution of cis-epsilon-viniferin of known concentration in a suitable solvent (e.g., methanol or DMSO).
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically adjusted to have an absorbance of around 1.0 at 517 nm.



2. Assay Procedure:

- In a microplate or cuvette, add a specific volume of the cis-epsilon-viniferin solution at various concentrations.
- Add the DPPH solution to initiate the reaction.
- A control containing the solvent and DPPH solution is also prepared.
- The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- 3. Measurement and Calculation:
- The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the following formula:
- The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of **cis-epsilon-viniferin**.

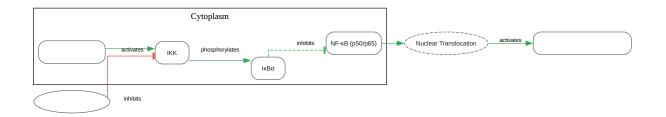
Biological Activity and Signaling Pathways

Epsilon-viniferin isomers have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Modulation of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of inflammation. Some studies on resveratrol and its derivatives suggest that they can inhibit the activation of NF- κ B. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein $I\kappa$ B α , thereby blocking the nuclear translocation of the active NF- κ B subunits.[10][11][12]





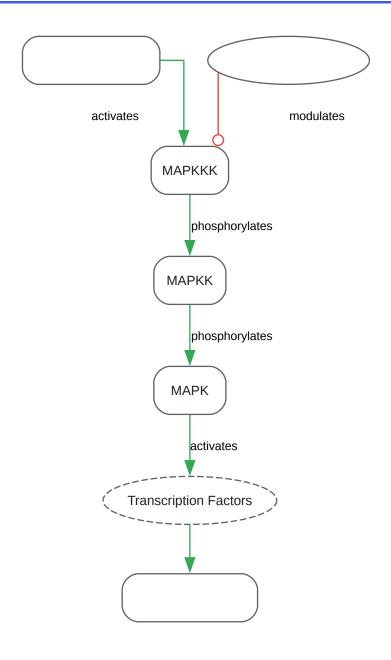
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Inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Studies on resveratrol suggest that it can modulate MAPK signaling, which may contribute to its observed biological effects.





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Modulation of the MAPK signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **cis-epsilon-viniferin**. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific biological mechanisms of **cis-epsilon-viniferin** and to explore its full therapeutic potential.



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